Benzyltrichlorobenzene

Description

Benzyltrichlorobenzene, systematically named 1-chloro-3-(trichloromethyl)benzene (CAS: 2136-81-4), is a halogenated aromatic compound with the molecular formula C₇H₄Cl₄ . Its structure consists of a benzene ring substituted with a chlorine atom at the meta position and a trichloromethyl (-CCl₃) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, dyes, and specialty polymers. Its high halogen content contributes to significant thermal stability and resistance to oxidation, making it valuable in industrial applications .

Properties

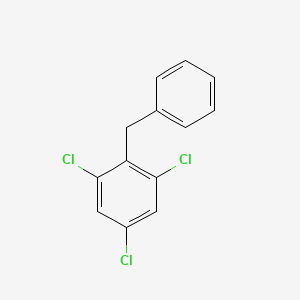

CAS No. |

65652-43-9 |

|---|---|

Molecular Formula |

C13H9Cl3 |

Molecular Weight |

271.6 g/mol |

IUPAC Name |

2-benzyl-1,3,5-trichlorobenzene |

InChI |

InChI=1S/C13H9Cl3/c14-10-7-12(15)11(13(16)8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

DFCHLMGRYVGFSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrichlorobenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation of trichlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of benzylbenzene using chlorine gas in the presence of a catalyst. This method allows for the controlled introduction of chlorine atoms to achieve the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions: Benzyltrichlorobenzene undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.

Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Dichlorobenzylbenzene, monochlorobenzylbenzene.

Substitution: Hydroxybenzylbenzene, aminobenzylbenzene.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include halogenated benzene derivatives with multiple substituents. Substitution patterns (e.g., position, type of halogen) critically influence physical properties, reactivity, and toxicity:

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| Benzyltrichlorobenzene | 2136-81-4 | C₇H₄Cl₄ | 1-Cl, 3-CCl₃ |

| 1-Bromo-2,4,5-trichlorobenzene | Not provided | C₆H₂BrCl₃ | 1-Br, 2-Cl, 4-Cl, 5-Cl |

| 3-Bromochlorobenzene | 108-37-2 | C₆H₄BrCl | 1-Br, 3-Cl |

| Chlorobenzene | 108-90-7 | C₆H₅Cl | 1-Cl |

Key Observations :

- This compound has a bulky trichloromethyl group, which sterically hinders electrophilic substitution reactions compared to simpler analogs like chlorobenzene .

- 1-Bromo-2,4,5-trichlorobenzene contains four halogen atoms, enhancing its electron-withdrawing effects and making it less reactive toward nucleophilic attack than this compound .

- 3-Bromochlorobenzene exhibits lower molecular weight and higher volatility due to fewer substituents .

Physical and Chemical Properties

- Polarity: this compound’s trichloromethyl group increases polarity compared to mono-halogenated compounds like chlorobenzene, reducing solubility in nonpolar solvents .

- Thermal Stability : The -CCl₃ group in this compound enhances thermal stability, whereas bromine-containing analogs (e.g., 1-bromo-3-chlorobenzene) may decompose at lower temperatures due to weaker C-Br bonds .

- Reactivity : Brominated compounds (e.g., 1-bromo-2,4,5-trichlorobenzene) are more reactive in cross-coupling reactions compared to chlorinated derivatives, making them preferable in pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.